4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide
Description
Properties
IUPAC Name |
4-(oxan-4-ylmethylsulfanyl)pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.BrH/c1-5-12-6-2-11(1)14-9-10-3-7-13-8-4-10;/h1-2,5-6,10H,3-4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSQURNJGKDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CSC2=CC=NC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with an oxan-4-ylmethyl sulfide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the pyridine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The sulfanyl group in the target compound is bonded to a (oxan-4-yl)methyl moiety, distinguishing it from other pyridine derivatives:
- In contrast, the oxan-4-yl group’s ether oxygen may donate electron density via resonance, balancing solubility and reactivity .
- Lipophilic vs. polar substituents : The cyclohexyl and benzyl groups in ’s sulfanyl pyrazoles enhance hydrophobicity, favoring membrane penetration and cytotoxicity. The oxan-4-yl group, while moderately polar due to its oxygen atom, may improve water solubility compared to purely aliphatic substituents .
Molecular Weight and Structural Complexity
- The target compound’s estimated molecular weight (~285 g/mol) is significantly lower than the pyridine derivatives in (466–545 g/mol), which feature dual pyridine rings and bulky aryl substituents. This difference suggests the target compound may exhibit simpler crystallization behavior and higher bioavailability .
Salt Form and Solubility
- The hydrobromide salt in the target compound contrasts with dihydrobromides (e.g., BD 1008 in ) and oxalates (e.g., AC 927). Hydrobromide salts typically offer moderate solubility, balancing dissociation efficiency and crystalline stability. Dihydrobromides may provide higher solubility but require careful pH management .
Data Table: Comparative Analysis of Key Features
Research Implications and Gaps
- Synthetic routes : The target compound’s synthesis may parallel methods in , utilizing nucleophilic substitution for sulfanyl group attachment .
- Pharmacokinetics : Further studies are needed to assess how the oxan-4-yl group influences absorption and metabolism compared to cyclohexyl or trifluoroethoxy groups.
- Biological screening : Prioritize assays for cytotoxicity (e.g., Jurkat/K562 cell lines) and enzymatic inhibition to validate inferred activities .
Biological Activity
The biological activity of 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide may involve interactions with various molecular targets, including enzymes and receptors. Such interactions can lead to inhibition or activation of specific biological pathways, which are critical for therapeutic applications. The specific pathways affected depend on the cellular context and the presence of other compounds.
Pharmacological Potential
Research has indicated that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer : Some derivatives exhibit cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Many pyridine derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyridine derivatives, including 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide. The results indicated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide | 32 | Staphylococcus aureus |
| 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide | 64 | Escherichia coli |
Anticancer Properties
In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The IC50 values were calculated to assess the effectiveness of the compound in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was assessed through various assays. It was found to inhibit AChE with an IC50 value comparable to existing inhibitors used in clinical settings.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 5 | Donepezil (1) |
| Urease | 10 | Thiourea (20) |
This inhibition profile indicates that 4-{[(Oxan-4-yl)methyl]sulfanyl}pyridine hydrobromide could be a candidate for treating conditions like Alzheimer's disease or peptic ulcers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
